molecular formula C11H10ClNO2 B11798597 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole

5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole

Cat. No.: B11798597
M. Wt: 223.65 g/mol
InChI Key: PJBCOALMSJIMKZ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 3-chloro-4-methoxyphenyl group at position 5 and a methyl group at position 2. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and biological interactions. This compound has been studied in contexts such as kinase inhibition (e.g., GSK-3β) and enzyme targeting (e.g., cruzain) due to its optimized substituent arrangement .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C11H10ClNO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3

InChI Key

PJBCOALMSJIMKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents is carefully managed to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . The pathways involved often include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent-Driven Bioactivity

Cruzain Inhibitors ()

The 3-chloro-4-methoxyphenyl moiety is critical for cruzain (cysteine protease) inhibition. Key analogs include:

  • Compound 3a (3-chloro-4-methoxyphenyl) : IC50 = 16.7 µM.
  • Reduced S2 pocket interaction due to lack of chlorine.
  • Loss of polar interactions with the enzyme.
  • Compound 3d (unsubstituted phenyl) : IC50 = 16.7 µM (eight-fold less active than 3a).

Key Insight : The chloro group enhances hydrophobic interactions with the S2 pocket, while the methoxy group stabilizes polar interactions. Dual substitution maximizes activity .

GSK-3β Inhibitors ()

Derivatives of 5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxylic acid (e.g., OCM-45, OCM-46, OCM-47) were synthesized with varying amine side chains:

Compound Amine Substituent HRMS (Calcd) Purity (HPLC)
OCM-45 3-(Pyrazin-2-yl)propyl 373.1067 >99.8%
OCM-46 3-(Pyridin-2-yl)propyl 372.1115 >98.8%
OCM-47 3-(Pyridin-3-yl)propyl 372.1115 N/A

Key Insight : The pyrazine/pyridine side chains influence potency and selectivity. OCM-45 exhibited the highest purity, suggesting structural stability .

Structural and Crystallographic Comparisons

Conformational Analysis
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid () : Dihedral angle between phenyl and isoxazole rings = 42.52°. Syn-periplanar conformation stabilizes π-π stacking and hydrogen bonding.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid () : Planar conformation with head-to-head dimers via O–H···O bonds.

Key Insight: The 3-chloro-4-methoxyphenyl group in the target compound likely induces a non-planar conformation, optimizing enzyme binding through steric and electronic effects .

Mechanistic Comparisons

SU101 (Leflunomide) ()

SU101 (N-[4-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxamide) inhibits PDGFRβ and pyrimidine biosynthesis. Unlike the target compound, SU101’s trifluoromethyl group enhances lipophilicity and receptor affinity. However, both compounds share an isoxazole-carboxamide core, highlighting structural versatility in targeting diverse pathways .

Biological Activity

5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole is a heterocyclic compound belonging to the isoxazole family, notable for its potential biological activities, particularly in anti-inflammatory and analgesic domains. This article reviews existing research on its biological activity, including structure-activity relationships (SAR), binding affinities, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered isoxazole ring with a chlorinated aromatic group and a methoxy substituent. These structural elements contribute to its chemical reactivity and potential interactions with biological targets. The isoxazole framework allows for various chemical modifications, which can enhance or alter its biological properties.

Anti-inflammatory Effects

Research indicates that 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole may exhibit anti-inflammatory properties. Similar compounds have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, related isoxazole derivatives have demonstrated significant activity against COX-1 and COX-2, suggesting that 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole could function similarly.

Binding Affinity Studies

Interaction studies utilizing molecular docking techniques have revealed that this compound binds effectively to various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the chlorinated phenyl group enhances its binding affinity, potentially improving its efficacy as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole compared to structurally similar compounds:

Compound Name Key Features Biological Activity
5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazoleChlorinated phenyl group, methoxy substituentPotential anti-inflammatory effects
MofezolacDiarylisoxazole structureSelective COX-1 inhibitor
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazoleFuran ring incorporationCOX inhibitor with low GI toxicity
5-Amino-3-methylisoxazoleAmino group enhances reactivityDiverse biological activities

This table illustrates the unique combination of substituents in 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole that may confer distinct pharmacological properties compared to other derivatives.

Case Studies and Research Findings

Recent studies have investigated the efficacy of various isoxazole derivatives in treating conditions like multidrug-resistant tuberculosis and cancer. For example, a study demonstrated that modifications to the isoxazole structure significantly influenced binding profiles and selectivity towards therapeutic targets .

In another study focusing on selective inhibitors for tuberculosis treatment, compounds structurally related to 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole showed promising results in reducing bacterial survival in macrophages . These findings highlight the potential of this compound as a lead structure for further drug development.

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